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Compound of Interest

Compound Name: 3,5-Dibromobenzonitrile

Cat. No.: B1351247 Get Quote

A Structural Comparison of 3,5-
Dibromobenzonitrile and Related
Polyhalogenated Nitriles
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural, physicochemical, and

spectroscopic properties of 3,5-dibromobenzonitrile and other polyhalogenated benzonitriles.

The inclusion of experimental data, detailed protocols, and structural visualizations aims to

support research and development in medicinal chemistry and materials science where these

compounds are valuable intermediates.

Physicochemical and Spectroscopic Properties
The substitution of different halogens on the benzonitrile scaffold significantly influences its

physical and spectroscopic characteristics. The following tables summarize key data for 3,5-
dibromobenzonitrile and its dichloro, difluoro, and trichloro analogues.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Key IR Peaks
(cm⁻¹)

3,5-

Dibromobenzonit

rile

C₇H₃Br₂N 260.91 94-95

3072 (C-H str),

2236 (C≡N str),

1551 (C=C str),

864 (C-Br str)[1]

3,5-

Dichlorobenzonit

rile

C₇H₃Cl₂N 172.01 66-69 ~2230 (C≡N str)

3,5-

Difluorobenzonitr

ile

C₇H₃F₂N 139.10 84-86 ~2240 (C≡N str)

2,4,6-

Trichlorobenzonit

rile

C₇H₂Cl₃N 206.46 137-140
Not readily

available

Table 1: Physicochemical and Infrared Spectroscopy Data. str = stretching vibration.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

3,5-Dibromobenzonitrile
7.92 (t, J=1.8 Hz, 1H), 7.74 (d,

J=1.8 Hz, 2H)[1]

139.0, 133.6, 123.7, 116.0,

115.6[1]

3,5-Dichlorobenzonitrile 7.60 (s, 1H), 7.55 (s, 2H)
135.5, 133.2, 131.3, 116.5,

114.2

3,5-Difluorobenzonitrile 7.20-7.35 (m, 3H) Not readily available

2,4,6-Trichlorobenzonitrile 7.55 (s, 2H)
140.2, 136.5, 130.1, 115.8,

113.2

Table 2: ¹H and ¹³C NMR Spectroscopic Data.
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The arrangement of halogen atoms on the benzonitrile ring dictates the molecular geometry

and intermolecular interactions in the solid state. X-ray crystallography provides precise data

on bond lengths and angles, revealing the subtle electronic effects of the substituents.
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Parameter
3,5-
Dibromobenzo
nitrile

3,5-
Dichlorobenzo
nitrile

3,5-
Difluorobenzo
nitrile

2,4,6-
Trichlorobenzo
nitrile

Bond Lengths

(Å)

C-C (ring, avg.) ~1.385
Data not

available

Data not

available
~1.385

C-CN ~1.44
Data not

available

Data not

available
~1.44

C≡N ~1.14
Data not

available

Data not

available
~1.15

C-X (avg.) ~1.89 (C-Br)
Data not

available

Data not

available
~1.73 (C-Cl)

**Bond Angles

(°) **

C-C-C (ring,

avg.)
~120.0

Data not

available

Data not

available
~120.0

C(ipso)-C-C 121.16
Data not

available

Data not

available
Varies

C(para)-C-C 117.78
Data not

available

Data not

available
Varies

C-C-X (avg.) ~120.0
Data not

available

Data not

available
~120.0

C-C-CN ~120.0
Data not

available

Data not

available
~120.0

Intermolecular

Interactions

C-H···N

hydrogen bonds

Halogen bonding

expected

Halogen bonding

expected

C-Cl···N halogen

bonds

Table 3: Comparison of Key Structural Parameters Obtained from X-ray Crystallography. X

denotes the halogen atom. Data for 3,5-dichlorobenzonitrile and 3,5-difluorobenzonitrile are not

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


readily available in the searched literature.

In 3,5-dibromobenzonitrile, the molecules arrange in head-to-tail chains formed by weak

hydrogen bonds between a para hydrogen atom and the nitrogen of the cyano group of an

adjacent molecule.[1] The benzene ring exhibits distortion with endocyclic bond angles of

121.16° at the ipso-carbon and 117.78° at the para-carbon.[1] This distortion is also observed

in 3,5-difluorobenzonitrile, suggesting it is primarily due to intramolecular substituent effects

rather than crystal packing.

For 2,4,6-trichlorobenzonitrile, the crystal packing is dominated by weak Lewis acid-base

interactions between the nitrogen of the cyano group and an ortho-chlorine atom of a

neighboring molecule, forming dimeric structures.

Experimental Protocols
Synthesis
General Procedure for the Synthesis of 3,5-Dihalobenzonitriles:

A common route to 3,5-dihalobenzonitriles involves the Sandmeyer reaction starting from the

corresponding 3,5-dihaloaniline. An alternative modern approach involves a Grignard reaction

with subsequent cyanation.

Synthesis of 3,5-Dibromobenzonitrile from 3,5-Dibromobenzamide: 3,5-Dibromobenzamide

is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence

of a base like triethylamine in a suitable solvent like dichloromethane. The reaction mixture is

stirred at room temperature, followed by an acidic and then a basic wash. The organic layer

is then purified, typically by column chromatography, to yield the desired product.[1]

Synthesis of 3,5-Dichlorobenzonitrile from 1-Bromo-3,5-dichlorobenzene: A Grignard reagent

is prepared from 1-bromo-3,5-dichlorobenzene using isopropylmagnesium chloride in the

presence of lithium chloride in THF. This is followed by reaction with a cyanation agent like

N,N-dimethylformamide (DMF). An oxidative workup then yields 3,5-dichlorobenzonitrile.[2]

Synthesis of 3,5-Difluorobenzonitrile from Pentafluorobenzonitrile: Pentafluorobenzonitrile is

reacted with a metal hydride complex in N,N-dimethylformamide. The reaction mixture is
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then extracted with an organic solvent, washed, and the product is isolated by distillation

under reduced pressure.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated

solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an

internal standard. For ¹H NMR of 3,5-dibromobenzonitrile, the spectrum was recorded on a

500 MHz instrument in CDCl₃.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are generally recorded using

the KBr pellet method. A small amount of the solid sample is ground with spectroscopic

grade KBr and pressed into a thin disk. The spectrum is then recorded over a typical range

of 4000-400 cm⁻¹. For 3,5-dibromobenzonitrile, the IR spectrum was obtained using a KBr

pellet.[1]

Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a

diffractometer. X-ray diffraction data is collected at a controlled temperature, often low

temperature to reduce thermal vibrations. The structure is solved using direct methods and

refined by full-matrix least-squares on F². For 3,5-dibromobenzonitrile, data collection was

performed using an APEX3 diffractometer, and the structure was solved and refined using

SHELXT2014 and SHELXL2014 software, respectively.[3]

Visualizing Structural Relationships
The following diagram illustrates the structural relationships between the discussed

polyhalogenated benzonitriles, categorized by the type and position of halogen substitution.
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Structural Relationships of Polyhalogenated Benzonitriles

3,5-Disubstituted Ortho-Substituted

Polysubstituted

3,5-Dibromobenzonitrile 3,5-Dichlorobenzonitrile 3,5-Difluorobenzonitrile 2,6-Dichlorobenzonitrile

2,4,6-Trichlorobenzonitrile

Further
Chlorination

Benzonitrile

Bromination Chlorination Fluorination Chlorination

Click to download full resolution via product page

Caption: Logical relationships of polyhalogenated benzonitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [structural comparison between 3,5-dibromobenzonitrile
and related polyhalogenated nitriles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351247#structural-comparison-between-3-5-
dibromobenzonitrile-and-related-polyhalogenated-nitriles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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